molecular formula C46H90O4S B14563840 Dihexadecyl 7,7'-sulfanediyldiheptanoate CAS No. 61549-05-1

Dihexadecyl 7,7'-sulfanediyldiheptanoate

Cat. No.: B14563840
CAS No.: 61549-05-1
M. Wt: 739.3 g/mol
InChI Key: IFHOHAGGUJTIBA-UHFFFAOYSA-N
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Description

Dihexadecyl 7,7'-sulfanediyldiheptanoate is a sulfur-bridged aliphatic ester compound characterized by two hexadecyl (C₁₆) chains esterified to a 7,7'-sulfanediyldiheptanoate backbone. The central sulfur atom links two heptanoate moieties, creating a symmetrical structure. However, specific research on its synthesis, properties, and industrial uses remains scarce in publicly available literature.

Properties

CAS No.

61549-05-1

Molecular Formula

C46H90O4S

Molecular Weight

739.3 g/mol

IUPAC Name

hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfanylheptanoate

InChI

InChI=1S/C46H90O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-49-45(47)39-33-27-31-37-43-51-44-38-32-28-34-40-46(48)50-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

IFHOHAGGUJTIBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl 7,7’-sulfanediyldiheptanoate can be synthesized through the reaction of hexadecanethiol with sulfur or sulfur-containing compounds. The reaction typically involves the oxidation of hexadecanethiol to form the disulfide bond. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of dihexadecyl 7,7’-sulfanediyldiheptanoate involves large-scale oxidation processes. The raw materials, hexadecanethiol and sulfur, are reacted in controlled environments to ensure the efficient formation of the disulfide bond. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexadecyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other disulfide compounds.

    Biology: Employed in the study of disulfide bond formation and cleavage in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.

    Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of dihexadecyl 7,7’-sulfanediyldiheptanoate involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dihexadecyl 7,7'-sulfanediyldiheptanoate with structurally or functionally analogous compounds, focusing on molecular features, stability, and applications.

Dihexadecyl Hydrogen Phosphate

Structure & Functional Groups : Dihexadecyl hydrogen phosphate features two hexadecyl chains linked to a phosphate group (PO₄³⁻) instead of a sulfur-bridged ester.
Key Differences :

  • Electrochemical Behavior : Phosphate esters like Dihexadecyl hydrogen phosphate exhibit redox activity on modified electrodes (e.g., CdO/Fe₃O₄/CPE), showing enhanced electron transfer kinetics compared to sulfur-containing analogs .
  • Stability : Phosphate esters generally demonstrate higher thermal and oxidative stability than sulfur-linked compounds due to stronger P=O bonds.
  • Applications : Used in surfactants and corrosion inhibitors, whereas sulfur-bridged esters may prioritize flexibility or biocompatibility.

Disulfide, Dihexadecyl

Structure & Functional Groups : This compound consists of two hexadecyl chains connected by a disulfide (-S-S-) bond.
Key Differences :

  • Sulfur Linkage: The disulfide bond (S-S) is redox-active and prone to cleavage under reducing conditions, unlike the single sulfur bridge in this compound.
  • Commercial Data : Classified under tariff code 2930909090.90, with a 6.5% most-favored-nation duty rate, indicating industrial relevance in organic sulfur compounds .
  • Applications: Disulfides are common in vulcanization and self-healing materials, whereas sulfur-bridged esters may serve as non-reactive stabilizers.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Structure & Functional Groups : This aromatic compound contains two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group on a naphthalene ring.
Key Differences :

  • Solubility: The ionic sulfonate groups render it water-soluble, contrasting with the lipophilic this compound.
  • Applications : Primarily used in dyes and pigments (e.g., textile industries), whereas sulfur-bridged esters are suited for hydrophobic matrices .

Hexamethylene Diisocyanate

Structure & Functional Groups : A diisocyanate (NCO-terminated) with a hexamethylene backbone.
Key Differences :

  • Reactivity: The isocyanate groups enable polymerization (e.g., polyurethanes), unlike the non-reactive ester and sulfur groups in this compound.
  • Hazards : Classified under GHS 1.0 with stringent handling requirements due to toxicity, whereas sulfur esters may pose lower reactivity risks .

Comparative Data Table

Compound Name CAS Number Functional Groups Key Properties Applications References
This compound N/A Sulfur-bridged ester Lipophilic, symmetrical structure Surfactants, lubricants (inferred) -
Dihexadecyl Hydrogen Phosphate N/A Phosphate ester Electrochemically active, thermally stable Surfactants, corrosion inhibitors
Disulfide, Dihexadecyl N/A Disulfide (-S-S-) Redox-sensitive, moderate stability Vulcanization, polymers
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate 842-18-2 Sulfonate, hydroxyl Water-soluble, aromatic Dyes, pigments
Hexamethylene Diisocyanate 822-06-0 Isocyanate (-NCO) Highly reactive, toxic Polyurethanes, adhesives

Notes

  • Contradictions : Phosphate esters (e.g., Dihexadecyl hydrogen phosphate) show superior electrochemical activity, but sulfur-bridged compounds may offer unique biocompatibility or flexibility .
  • Industrial Context : Tariff and safety data highlight regulatory and handling differences between sulfur-based compounds and isocyanates .

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